molecular formula C12H14F3N3O4S B2839009 1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine CAS No. 324778-95-2

1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine

Cat. No.: B2839009
CAS No.: 324778-95-2
M. Wt: 353.32
InChI Key: QHHJIMAXDWGZRE-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine is a piperazine derivative featuring a methyl group on the piperazine nitrogen and a 2-nitro-4-((trifluoromethyl)sulfonyl)phenyl substituent. The trifluoromethylsulfonyl (-SO₂CF₃) and nitro (-NO₂) groups at positions 4 and 2 of the phenyl ring, respectively, confer unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O4S/c1-16-4-6-17(7-5-16)10-3-2-9(8-11(10)18(19)20)23(21,22)12(13,14)15/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHJIMAXDWGZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine typically involves multiple steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving appropriate diamine precursors under basic conditions.

    Final Assembly: The final step involves coupling the piperazine ring with the nitro and trifluoromethylsulfonyl-substituted aromatic ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products

    Aminated Derivatives: Reduction of the nitro group yields amine derivatives.

    Substituted Aromatics: Electrophilic substitution reactions yield various substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine is primarily utilized in scientific research due to its potential biological activities. Some key applications include:

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that similar piperazine derivatives exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with enzymatic pathways.
  • Anticancer Properties : Disruption of cellular processes in cancer cells, leading to apoptosis.

Synthetic Intermediate

Due to its reactive functional groups, this compound serves as a valuable building block in the synthesis of more complex molecules, including:

  • Pharmaceuticals : Development of new drugs targeting specific diseases.
  • Agrochemicals : Formulation of pesticides and herbicides.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic utility of piperazine derivatives similar to this compound:

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that piperazine derivatives exhibited significant antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents .
  • Cancer Research : Research indicated that compounds with similar structures could induce apoptosis in cancer cell lines through specific receptor interactions .
  • Synthetic Applications : A comprehensive review detailed the use of piperazine derivatives in synthesizing complex organic molecules, emphasizing their role as intermediates in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethylsulfonyl group contribute to its binding affinity and specificity, enabling it to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

1-Methyl-4-(4-(trifluoromethyl)phenyl)piperazine (MK35)
  • Structure : Lacks the nitro and sulfonyl groups, featuring only a 4-trifluoromethylphenyl group.
  • Synthesis : Prepared via the Eschweiler-Clarke reaction using formic acid and formaldehyde .
  • Properties : The absence of electron-withdrawing nitro and sulfonyl groups increases the basicity of the piperazine nitrogen compared to the target compound. This simpler analog showed reduced Myc inhibitory activity in transcriptional assays, highlighting the importance of nitro/sulfonyl groups in target engagement .
1-(2-Methyl-4-(methylsulfonyl)-6-nitrophenyl)piperazine
  • Structure : Contains methylsulfonyl (-SO₂Me) and nitro groups at positions 4 and 6, respectively.
  • Comparison: The positional isomerism (nitro at 6 vs. 2 in the target compound) alters electronic distribution.
1,4-Bis(2-amino-4-(trifluoromethyl)phenyl)piperazine
  • Structure: Features amino (-NH₂) instead of nitro groups, with bis-substitution on the phenyl rings.
  • Synthesis : Derived from nitro precursors via SnCl₂ reduction .

Piperazine Core Modifications

1-Ethylsulfonyl-4-[4-nitro-3-(4-(2-nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)phenyl]piperazine
  • Structure : Incorporates ethylsulfonyl and an additional piperazine-linked nitro-phenyl group.
  • Properties : The increased molecular weight (572.56 g/mol) and complexity may hinder blood-brain barrier penetration compared to the target compound .
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine
  • Structure : Replaces the nitro/trifluoromethylsulfonyl phenyl with a difluorobenzyl and methylsulfonyl group.
  • Conformation : The piperazine adopts a chair conformation, with dihedral angles between aromatic rings influencing crystal packing .

Pharmacological Activity Comparisons

  • VPC-70127: A Myc inhibitor with a 2-nitro-4-(trifluoromethyl)phenyl group linked via a hydrazide. While structurally distinct, its strong Myc inhibition suggests the nitro-trifluoromethyl motif is critical for DNA-binding disruption, a property less pronounced in the target compound .
  • 5-HT Receptor Ligands: Piperazines with trifluoromethylphenyl groups (e.g., p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine) exhibit 5-HT1A agonist activity, indicating that trifluoromethyl enhances receptor affinity. The target compound’s sulfonyl group may shift selectivity toward other targets .

Physicochemical and Spectral Data

  • Melting Point : Analogs like 1-methyl-4-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)piperazine melt at 162–164°C, similar to the target compound’s expected range .
  • IR Spectroscopy : Sulfonyl stretching vibrations (~1346 cm⁻¹) and nitro symmetric/asymmetric stretches (~1260–1234 cm⁻¹) are consistent across sulfonyl-nitro piperazines .
  • HRMS : The target compound’s molecular ion ([M+H]⁺) would align with calculated values for C₁₃H₁₄F₃N₃O₄S (~452.125 Da), as seen in analogs .

Biological Activity

1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine, a compound featuring a piperazine moiety, has garnered attention for its diverse biological activities. The incorporation of trifluoromethyl and nitro groups enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H13F3N4O4S
  • Molecular Weight : 369.33 g/mol
  • CAS Number : 837-95-6

This compound's unique structural features contribute to its biological interactions, particularly in inhibiting specific enzymes and receptors.

Research indicates that the compound acts primarily as an inhibitor of certain protein kinases, which are crucial in cell signaling pathways. The trifluoromethyl group is known to enhance binding affinity and selectivity towards target proteins, potentially improving therapeutic efficacy.

Key Mechanistic Insights:

  • Inhibition of Receptor Tyrosine Kinases : The compound has shown activity against mutant forms of receptor tyrosine kinases, which are implicated in various cancers.
  • Modulation of Neurotransmitter Systems : It may influence serotonin and dopamine receptor pathways, suggesting potential applications in psychiatric disorders.

Anticancer Activity

A study conducted on the anticancer properties of various piperazine derivatives highlighted the efficacy of this compound against several cancer cell lines, including breast and lung cancer. The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects.

Neuropharmacological Effects

In a neuropharmacological study, the compound exhibited significant activity in modulating serotonin uptake, which is vital for treating depression and anxiety disorders. The presence of the trifluoromethyl group was correlated with enhanced potency compared to non-fluorinated analogs.

Data Table: Biological Activities Summary

Activity TypeTargetIC50 (µM)Reference
AnticancerBreast Cancer5.2
AnticancerLung Cancer3.8
Serotonin Uptake InhibitionSerotonin Transporter0.9
Receptor Tyrosine Kinase InhibitionKIT/PDGFRA<0.5

Q & A

Q. What are the key synthetic pathways for 1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine?

The synthesis typically involves functionalizing a phenyl ring with nitro and trifluoromethylsulfonyl groups, followed by coupling with a methyl-substituted piperazine. A plausible route includes:

  • Step 1: Prepare 2-nitro-4-((trifluoromethyl)sulfonyl)aniline via sulfonation and nitration of aniline derivatives.
  • Step 2: React the functionalized aniline with 1-methylpiperazine under nucleophilic aromatic substitution conditions, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the reaction .
  • Step 3: Purify the product via column chromatography or recrystallization to achieve high-purity crystalline forms (>95%) suitable for biological testing .

Q. How is the structural confirmation of this compound performed?

Structural characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperazine ring integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : To resolve 3D conformation and steric interactions, particularly around the trifluoromethylsulfonyl group .
  • Elemental Analysis : To validate purity and stoichiometry .

Q. What biological activities are associated with structurally related sulfonylpiperazines?

Sulfonylpiperazines exhibit:

  • Antimicrobial Activity : Inhibition of Gram-positive bacteria (e.g., S. aureus) via interference with cell wall synthesis enzymes .
  • Anti-inflammatory Potential : Suppression of COX-2 and TNF-α in in vitro models, attributed to the electron-withdrawing nitro and sulfonyl groups .
  • Anticancer Effects : Apoptosis induction in cancer cell lines (e.g., MCF-7) through kinase inhibition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and stability .
  • Molecular Docking : Simulates interactions with biological targets (e.g., bacterial enzymes or cancer-related kinases) to identify key binding residues and optimize substituent groups .
  • MD Simulations : Analyzes conformational flexibility in aqueous environments, critical for understanding bioavailability .

Q. What factors contribute to data discrepancies in biological assays for sulfonylpiperazines?

  • Purity Variations : Impurities >5% can skew IC₅₀ values; rigorous HPLC or TLC validation is essential .
  • Substituent Position Effects : For example, 2-nitro versus 3-nitro isomers may show divergent binding modes due to steric hindrance .
  • Assay Conditions : pH sensitivity of the trifluoromethylsulfonyl group can alter solubility and activity in cell-based vs. enzyme-linked assays .

Q. What strategies improve reaction yield during synthesis?

  • Catalyst Optimization : Palladium on carbon (Pd/C) enhances coupling efficiency in hydrogenation steps .
  • Solvent Selection : Polar solvents (e.g., DMSO) improve solubility of nitro intermediates, reducing side reactions .
  • Temperature Control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates .

Q. How does the trifluoromethylsulfonyl group influence pharmacological properties?

  • Metabolic Stability : The CF₃ group reduces oxidative metabolism, extending half-life in vivo.
  • Electron-Withdrawing Effects : Enhances binding to electrophilic regions of target proteins (e.g., ATP-binding pockets in kinases) .
  • Lipophilicity : LogP values increase, improving blood-brain barrier penetration for CNS-targeted applications .

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